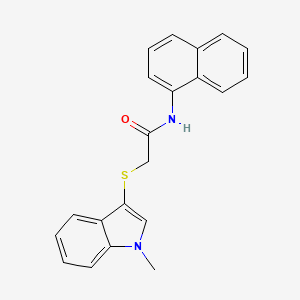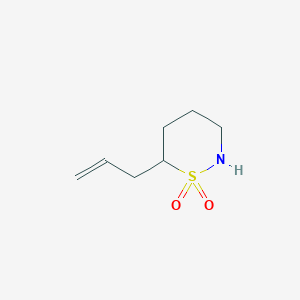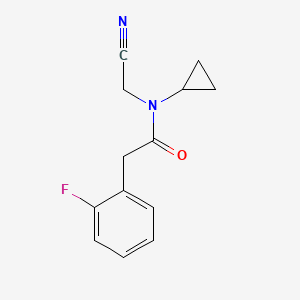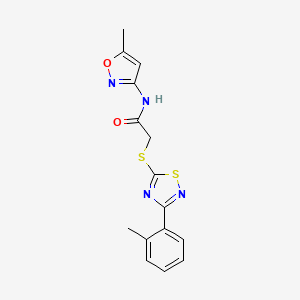![molecular formula C9H9FN4 B2457978 5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine CAS No. 627544-97-2](/img/structure/B2457978.png)
5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine” is a complex organic molecule that contains a 1,2,4-triazole ring. This ring is a type of heterocyclic compound, which means it contains atoms of at least two different elements. In this case, those elements are nitrogen and carbon . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Applications De Recherche Scientifique
5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine has been used in a variety of scientific research applications. It has been used in drug design, as it has been found to have a high affinity for certain receptors and enzymes. It has also been used in biochemical and physiological studies, as it has been found to interact with a variety of proteins, including enzymes and receptors. This compound has also been used in the study of cancer, as it has been found to have anti-tumor activity. Additionally, this compound has been used in the study of neurodegenerative diseases, as it has been found to have neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of 5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine is not yet fully understood. However, it is known that this compound binds to a variety of proteins, including enzymes and receptors, and modulates their activity. It is thought that this compound may also interact with DNA, and may be involved in the regulation of gene expression. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects, which may be related to its ability to modulate the activity of certain proteins.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-tumor activity, as well as anti-inflammatory and antioxidant effects. Additionally, this compound has been found to have neuroprotective effects, and may be involved in the regulation of gene expression. This compound has also been found to have an effect on the metabolism of certain drugs, and may be involved in the regulation of drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine has a number of advantages and limitations when used in laboratory experiments. One of the major advantages is that it is relatively easy to synthesize, and can be synthesized using a variety of methods. Additionally, this compound is a versatile compound that can be used in a variety of research applications, from drug design to biochemical and physiological studies. However, one of the major limitations of this compound is that its exact mechanism of action is not yet fully understood, and further research is needed to fully understand how it works.
Orientations Futures
There are a number of future directions for 5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine research. One of the major areas of research is the development of new synthesis methods for this compound, as well as the development of new derivatives of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its effects on biochemical and physiological processes. Finally, further research is needed to explore the potential therapeutic applications of this compound, including its potential use in the treatment of cancer, neurodegenerative diseases, and other diseases.
Méthodes De Synthèse
5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine can be synthesized using a variety of methods. One of the most commonly used methods is the condensation reaction of 3-fluoroaniline with ethyl chloroformate. This reaction yields a 3-fluorophenylmethyl ester, which is then reacted with hydrazine hydrate in the presence of a base, such as sodium hydroxide, to form this compound. Other methods of synthesis include the reaction of 3-fluoroaniline with an activated ester, such as ethyl chloroformate, followed by a reaction with hydrazine hydrate, or the reaction of ethyl chloroformate with 3-fluorobenzaldehyde, followed by a reaction with hydrazine hydrate.
Propriétés
IUPAC Name |
5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-7-3-1-2-6(4-7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H3,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZVORHREVKMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
627544-97-2 |
Source


|
| Record name | 5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-(furan-2-yl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}prop-2-enamide](/img/structure/B2457898.png)
![2-Cyano-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2457899.png)

![2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2457902.png)



![5-fluoro-3-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2457908.png)



![(E)-4-(Dimethylamino)-N-methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]but-2-enamide](/img/structure/B2457917.png)